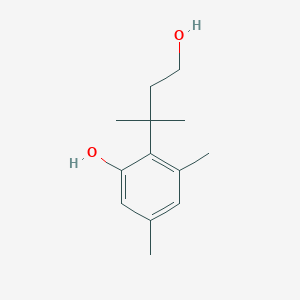

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-7-10(2)12(11(15)8-9)13(3,4)5-6-14/h7-8,14-15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWXORBQGXYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(C)(C)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 3,5-dimethylphenol with 4-hydroxy-2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Formation of 2-(4-oxo-2-methylbutan-2-yl)-3,5-dimethylphenol.

Reduction: Formation of 2-(2-methylbutan-2-yl)-3,5-dimethylphenol.

Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The compound’s structure allows it to fit into hydrophobic pockets of receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

- 3,5-Dimethylphenol (CAS: 108-68-9): The parent compound lacking the hydroxyalkyl substituent.

- 2-(tert-Butyl)-4,6-dimethylphenol (CAS: N/A): A sterically hindered phenol with a tert-butyl group.

- 4-Chloro-3,5-dimethylphenol (CAS: N/A): A halogenated derivative with antimicrobial properties.

- 2,4-Dimethylphenol (CAS: 105-67-9): An isomer with methyl groups at positions 2 and 4.

Table 1: Structural and Physicochemical Properties

*Estimated based on structural similarity to 2-(3,5-dimethyl-4-hydroxyphenyl)-2-propanol (LogP: 2.24) .

Key Findings and Challenges

- Biodegradability: Linear alkylphenols (e.g., 2,4-dimethylphenol) degrade faster than branched or halogenated analogs .

- Structure-Activity Relationships : Bulky substituents (e.g., tert-butyl) enhance steric hindrance, reducing biodegradability but increasing antimicrobial potency .

- Synthetic Challenges : Protecting groups (e.g., tert-butyldimethylsilyl) are often required to stabilize reactive hydroxyl groups during synthesis .

Biological Activity

Chemical Identity and Properties

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol, commonly known by its CAS number 129967-42-6, is an organic compound belonging to the phenolic class. This compound features a hydroxyl group (-OH) attached to a phenolic structure with multiple methyl groups, which contributes to its unique chemical properties and biological activity. Its molecular weight is approximately 208.3 g/mol, and it exhibits a range of potential applications in various scientific fields, including chemistry, biology, and medicine.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the alkylation of a phenol derivative. A common method includes reacting 3,5-dimethylphenol with 4-hydroxy-2-methylbutan-2-yl chloride in the presence of a base like sodium hydroxide under reflux conditions. Advanced industrial methods may utilize continuous flow reactors to optimize reaction conditions and enhance yield.

Key Chemical Reactions:

- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction: The compound can be reduced to eliminate the hydroxyl group.

- Substitution: Methyl groups can undergo electrophilic aromatic substitution.

Biological Activity

Research has indicated that this compound exhibits various biological activities, which can be categorized as follows:

Antioxidant Activity

Studies have shown that phenolic compounds often exhibit significant antioxidant properties. The structure of this compound allows it to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. Its interaction with specific enzymes involved in inflammation could lead to decreased production of pro-inflammatory cytokines.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism could involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.

Case Studies and Research Findings

-

Antioxidant Mechanism Study

- A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, suggesting its potential as a natural antioxidant agent.

-

Anti-inflammatory Research

- In a controlled study involving animal models, administration of this compound resulted in reduced inflammation markers compared to control groups, indicating its therapeutic potential for inflammatory diseases.

-

Microbial Resistance Testing

- An investigation into the antimicrobial properties revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria without hemolytic effects on human erythrocytes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and methyl substitutions | Antioxidant, anti-inflammatory, antimicrobial |

| 4-Hydroxy-3,5-dimethylphenol | Similar structure but fewer methyl groups | Moderate antioxidant activity |

| 2-Methyl-4-hydroxyphenol | Fewer substitutions | Lower reactivity and biological activity |

Q & A

Q. What are the common synthetic routes for 2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves alkylation or condensation reactions targeting the phenolic hydroxyl group and branched alkyl substituents. Reaction efficiency depends on:

- Catalyst selection : Acidic or basic catalysts (e.g., BF₃·Et₂O for Friedel-Crafts alkylation) influence regioselectivity.

- Temperature control : Excessive heat may lead to side reactions like oxidation of the phenolic group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Experimental design should employ Design of Experiments (DOE) to optimize variables (e.g., 2³ factorial designs for temperature, catalyst loading, and solvent ratio) .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm stereochemistry (e.g., splitting patterns for methyl groups) .

- Mass spectrometry (ESI-MS or GC-MS) : Verify molecular weight and detect impurities.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .

- HPLC with UV detection : Quantify purity using a C18 column and gradient elution (e.g., methanol/water with 0.1% formic acid) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Use buffered solutions (pH 2–9) and monitor via HPLC. The phenolic group is prone to oxidation at alkaline pH (>7), requiring antioxidants like BHT in storage .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C for bulk samples).

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data (e.g., ambiguous NOESY correlations or unexpected coupling constants)?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR data with X-ray crystallography or computational simulations (DFT for predicting coupling constants) .

- Dynamic NMR : Study temperature-dependent conformational changes to explain anomalous splitting patterns.

- Isotopic labeling : Use deuterated analogs to simplify complex spectra .

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic yields?

- Methodological Answer :

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps .

- Machine learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvent-catalyst pairs) .

- Reaction pathway screening : Tools like Gaussian or ORCA simulate intermediates and byproducts, reducing trial-and-error experimentation .

Q. How can process parameters (e.g., mixing efficiency, reactor geometry) be scaled from lab to pilot plant?

- Methodological Answer :

- Dimensionless scaling : Use Reynolds and Damköhler numbers to maintain hydrodynamic similarity across scales .

- Computational fluid dynamics (CFD) : Model heat/mass transfer in batch reactors to prevent hotspots during exothermic steps .

- DOE for scale-up : Apply response surface methodology (RSM) to optimize stirring speed and feed rates .

Q. What methodologies elucidate structure-property relationships (e.g., antioxidant activity vs. substituent electronic effects)?

- Methodological Answer :

- QSAR modeling : Correlate Hammett constants (σ) of substituents with radical scavenging activity (DPPH assay data) .

- Electrochemical studies : Cyclic voltammetry quantifies oxidation potentials, linking phenolic group electronics to redox behavior .

- Crystallographic analysis : Hydrogen-bonding networks (from X-ray data) influence solubility and thermal stability .

Q. How can researchers address batch-to-batch variability in synthetic yields or impurity profiles?

- Methodological Answer :

- Statistical process control (SPC) : Implement control charts to monitor critical quality attributes (CQAs) like residual solvent levels .

- DoE for robustness testing : Vary raw material grades and aging conditions to identify sensitive parameters .

- PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time impurity detection .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT-predicted) and experimental spectroscopic data?

- Methodological Answer :

- Solvent effect modeling : Include implicit solvent models (e.g., PCM in DFT) to account for dielectric environment shifts in NMR chemical shifts .

- Conformational sampling : Use molecular dynamics (MD) simulations to explore rotamer populations affecting averaged experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.